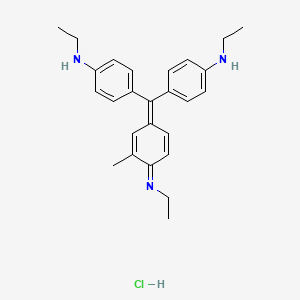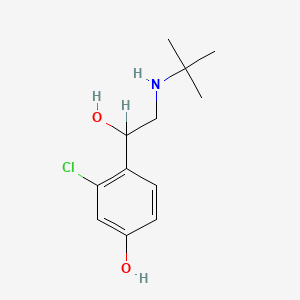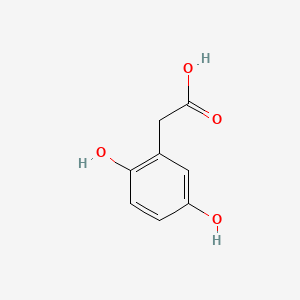![molecular formula C21H21FN2O3 B1673414 3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid CAS No. 161522-25-4](/img/structure/B1673414.png)
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
HSR-609 is synthesized through a multi-step process involving several key reactions . The synthetic route begins with the preparation of a tricyclic compound, which is then converted to a piperidine derivative through a Grignard reaction and dehydration . The piperidine derivative is further reacted with ethyl chloroformate and potassium hydroxide to form an intermediate compound . This intermediate undergoes a Michael reaction followed by hydrolysis to yield HSR-609 .
Chemical Reactions Analysis
HSR-609 undergoes various chemical reactions, including:
Oxidation: HSR-609 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: HSR-609 can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HSR-609 has been extensively studied for its anti-allergic properties . It has shown efficacy in reducing antigen-induced airway hyperresponsiveness and eosinophilia in animal models . Additionally, HSR-609 has been used in research to study its effects on the central nervous system and its selectivity for histamine H1 receptors . Its ability to inhibit Th2-dependent eosinophilia and interleukin-5 production has made it a valuable compound in allergy research .
Mechanism of Action
HSR-609 exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine . This inhibition reduces allergic symptoms such as airway hyperresponsiveness and eosinophilia . The compound’s amphoteric nature contributes to its high selectivity for H1 receptors and its limited penetration into the central nervous system .
Comparison with Similar Compounds
HSR-609 is compared with other histamine H1 receptor antagonists such as cetirizine, terfenadine, and ketotifen . Unlike these compounds, HSR-609 has a unique amphoteric structure that enhances its selectivity for H1 receptors while minimizing central nervous system penetration . This makes HSR-609 particularly effective in reducing allergic symptoms without causing significant central nervous system side effects .
Similar compounds include:
- Cetirizine
- Terfenadine
- Ketotifen
- PY-608 (a non-amphoteric basic compound with a similar chemical structure)
Properties
CAS No. |
161522-25-4 |
|---|---|
Molecular Formula |
C21H21FN2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H21FN2O3/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26/h1-4,8,12H,5-7,9-11,13H2,(H,25,26) |
InChI Key |
VNMVYPKXIOJAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O |
Canonical SMILES |
C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FY-609; HSR-609; FY 609; HSR 609; FY609; HSR609. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)










